molecular formula C26H20ClN3OS B2766722 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 922955-46-2

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2766722
CAS No.: 922955-46-2
M. Wt: 457.98
InChI Key: VAJWNQMQZIAYPE-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide ( 922955-46-2) is a high-purity benzothiazole-based small molecule offered for pharmacological and biochemical research. This compound has a molecular formula of C₂₆H₂₀ClN₃OS and a molecular weight of 457.98 g/mol . Benzothiazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, extensively documented in scientific literature for their potential in medicinal chemistry . Research into analogous benzothiazole structures has revealed promising anticancer, antibacterial, and antifungal properties, making this chemical scaffold a valuable template for developing novel therapeutic agents . The structure of this specific compound, which incorporates a naphthalene ring and a chlorinated benzothiazole core, is designed for exploration in drug discovery programs, particularly in the synthesis and screening of new bioactive molecules. It is available in quantities from 3mg to 100mg with a stated purity of 90% or higher . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or household chemical. It is strictly for use by qualified professionals and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c1-17-12-13-22(27)25-24(17)29-26(32-25)30(16-20-10-4-5-14-28-20)23(31)15-19-9-6-8-18-7-2-3-11-21(18)19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJWNQMQZIAYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Naphthalene Moiety: This step might involve a Friedel-Crafts acylation reaction to attach the naphthalene ring to the benzo[d]thiazole core.

    Attachment of the Pyridine Group: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole or naphthalene rings.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine or benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Overview

Research has indicated that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide exhibit notable cytotoxic effects against various cancer cell lines. The benzothiazole moiety is particularly effective in enhancing the anticancer properties of these compounds.

Case Studies

  • Cytotoxicity Testing :
    • A study evaluated the cytotoxic effects of thiazolopyridazine derivatives against human cancer cell lines including HCT116 (colon), MCF7 (breast), and A549 (lung). The results demonstrated that certain derivatives exhibited IC50 values as low as 6.90 μM, indicating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects involves the induction of apoptosis in cancer cells. This was confirmed through assays that measured cell viability and apoptosis markers in treated cancer cells .
  • Selectivity :
    • Importantly, these compounds showed selective toxicity towards cancer cells compared to normal human cells, suggesting a favorable therapeutic index. For instance, derivatives with electron-withdrawing groups displayed enhanced activity against MCF7 cells while maintaining lower toxicity towards non-cancerous cells .

Data Table: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)Reference
7cMCF714.34
7hMCF710.39
7sHCT1166.90
7kA54922.96

Antitubercular Activity

Recent advances have highlighted the potential of benzothiazole derivatives in treating tuberculosis. Compounds derived from similar structures have shown promising results in inhibiting Mycobacterium tuberculosis with IC50 values comparable to standard treatments .

Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial activities against various pathogens. The presence of specific functional groups enhances their efficacy against bacterial strains, making them candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its hybrid architecture, combining benzothiazole, naphthalene, and pyridine subunits. Key comparisons include:

Compound Class Core Structure Substituents/Functional Groups Key Structural Differences Reference
Target Compound Benzothiazole 7-Cl, 4-Me, N-(naphthalen-1-yl), N-(pyridin-2-yl)methyl Pyridylmethyl side chain; naphthalene -
N-(4-Chloro-benzothiazol-2-yl)acetamides Benzothiazole 4-Cl, aryl/alkyl acetamide Lack of pyridylmethyl and naphthalene groups
Triazole-naphthalene acetamides Triazole-acetamide Naphthalen-1-yloxy, phenyl/NO2-phenyl Triazole instead of benzothiazole; no pyridine
Indolinylidene acetamides Indolinone Isoxazolylmethyl, pyridinyl/quinolinyl Indolinone core; no benzothiazole/naphthalene
  • Benzothiazole Analogs : The compound in , N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, shares the benzothiazole core but lacks the pyridylmethyl group and naphthalene. The 7-chloro-4-methyl substitution in the target compound may enhance steric effects and electronic properties, influencing target binding .
  • Triazole-Naphthalene Derivatives : Compounds like 6a-m () feature triazole rings instead of benzothiazole, with naphthalen-1-yloxy groups. Their synthesis employs click chemistry (1,3-dipolar cycloaddition), contrasting with the amide coupling used for benzothiazole derivatives .
  • Indolinylidene Acetamides: The (E)-2-(indolin-3-ylidene)acetamides () have a non-aromatic indolinone core and pyridine/quinoline substituents. Their planar indolinylidene system may facilitate π-π stacking, differing from the benzothiazole’s rigidity .

Spectroscopic Profiles

  • IR Spectroscopy : The target compound’s IR spectrum would show C=O (~1670 cm⁻¹), benzothiazole C=N (~1590 cm⁻¹), and pyridine C-H stretches (~3078 cm⁻¹), comparable to triazole acetamides (e.g., 6b: C=O at 1682 cm⁻¹) .
  • NMR : The pyridylmethyl group would produce distinct signals (e.g., δ 5.4–5.5 ppm for –NCH2–, similar to –NCH2CO– in 6b ). The naphthalene protons would resonate at δ 7.2–8.4 ppm, mirroring ’s aryl signals .

Data Tables

Table 1: Structural Comparison of Acetamide Derivatives

Compound ID Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Benzothiazole 7-Cl, 4-Me, naphthalene, pyridylmethyl EDCl-mediated coupling Anticancer (hypothesized) -
N-(4-Cl-benzothiazol-2-yl) Benzothiazole 4-Cl, 3-methylphenyl EDCl/HOBt coupling Antimicrobial
6b (Triazole-naphthalene) Triazole 2-Nitrophenyl, naphthalen-1-yloxy CuAAC click chemistry Not reported
(E)-Indolinylidene-47 Indolinone 5-Amino, isoxazolylmethyl, quinolin-6-yl Condensation reaction Bioactivity value: 5.58

Table 2: Key Spectroscopic Data

Compound IR C=O (cm⁻¹) 1H NMR (δ ppm, Key Signals) 13C NMR (δ ppm, Key Signals)
Target Compound (hypothesized) ~1670 5.4 (–NCH2–), 7.2–8.4 (naphthalene) 52–62 (CH2), 120–142 (aromatic)
6b 1682 5.38 (–NCH2CO–), 8.36 (triazole) 52.0 (–NCH2–), 165.0 (C=O)
N-(4-Cl-benzothiazol-2-yl) 1671 7.2–7.9 (aromatic H) 125–142 (aromatic), 165.5 (C=O)

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H17ClN4S
Molecular Weight 356.87 g/mol
CAS Number 1105188-40-6
IUPAC Name N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide

The biological activity of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds featuring the benzothiazole moiety often exhibit:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways associated with neurological disorders.

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide exhibit activity against various bacteria and fungi. A study reported that derivatives demonstrated minimum inhibitory concentrations (MIC) effective against strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. A comparative study revealed that similar compounds showed cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM . The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

  • Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities exhibited IC50 values between 1.35 and 2.18 μM, indicating strong potential as anti-TB agents .
  • Cytotoxicity Assessment : In vitro assays conducted on human embryonic kidney cells (HEK293) showed that certain derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be ensured?

The compound is synthesized via coupling reactions using carbodiimide-based reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl) in dichloromethane with triethylamine as a base. Post-reaction purification involves washing with NaHCO₃, brine, and recrystallization from ethanol. Yield optimization (~91%) is achieved by controlling temperature (273 K initial, then room temperature) and reaction time (3 hours) . Purity is confirmed via melting point analysis (397–398 K) and spectroscopic methods (NMR, IR) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR : Assigns proton environments (e.g., benzothiazole, naphthalene, and pyridine moieties) and confirms substitution patterns.
  • X-ray crystallography : Resolves dihedral angles (e.g., 79.3° between benzothiazole and benzene planes) and hydrogen-bonding networks (O–H⋯N, O–H⋯O). SHELX software (e.g., SHELXL for refinement) is used to analyze crystallographic data .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N–H bonds) .

Q. What structural features contribute to its potential bioactivity?

The benzothiazole core (known for anticancer/antimicrobial properties), naphthalene group (enhances lipophilicity), and pyridine-methylacetamide side chain (improves binding to metalloenzymes or receptors) are critical. These motifs are structurally analogous to bioactive penicillin derivatives and coordination ligands .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates.
  • Temperature control : Lower temperatures (e.g., 273 K) minimize side reactions during coupling steps.
  • Catalyst screening : Copper(I) catalysts (e.g., Cu(OAc)₂) accelerate click chemistry in triazole-forming reactions, as seen in analogous acetamide syntheses .
  • Monitoring : TLC or HPLC tracks reaction progress; hexane:ethyl acetate (8:2) is a common mobile phase .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected NMR shifts or missing hydrogen bonds) require:

  • Multi-method validation : Cross-check NMR/IR with X-ray data to confirm stereochemistry.
  • Dynamic effects analysis : Use variable-temperature NMR to assess conformational flexibility.
  • DFT calculations : Compare experimental and computed spectra to identify electronic or steric influences .

Q. What strategies are effective for studying its biological mechanisms and target interactions?

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) or anticancer effects via MTT assays.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like DNA topoisomerases or kinase domains .
  • ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools to assess drug-likeness .

Methodological Considerations

Q. How can crystallographic twinning or poor diffraction quality be addressed?

  • Data collection : Use high-resolution synchrotron sources for weak scatterers.
  • Twin refinement : Implement SHELXL’s TWIN/BASF commands to model twinned datasets.
  • Hydrogen placement : Locate H atoms via Fourier difference maps and refine isotropically .

Q. What analytical workflows validate synthetic intermediates with complex heterocycles?

  • HRMS : Confirm molecular formulae (e.g., [M+H]+ accuracy within 5 ppm).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in fused-ring systems.
  • Elemental analysis : Verify purity (C, H, N within 0.4% of theoretical values) .

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